3,3-Dihydroxybutan-2-one

Description

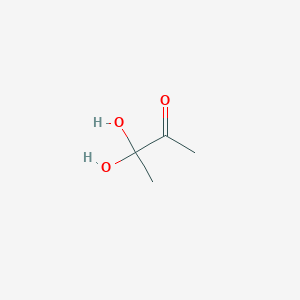

3,3-Dihydroxybutan-2-one (CAS: Not explicitly provided in evidence) is a vicinal dihydroxy ketone with hydroxyl groups at both C3 positions and a ketone group at C2. For instance, 1,3-dihydroxybutan-2-one (a positional isomer) is synthesized via organocatalytic methods and serves as a substrate in enzymatic studies . The compound’s reactivity and applications are influenced by the spatial arrangement of hydroxyl groups, which affect hydrogen bonding, solubility, and interactions in biological systems.

Properties

CAS No. |

61996-23-4 |

|---|---|

Molecular Formula |

C4H8O3 |

Molecular Weight |

104.10 g/mol |

IUPAC Name |

3,3-dihydroxybutan-2-one |

InChI |

InChI=1S/C4H8O3/c1-3(5)4(2,6)7/h6-7H,1-2H3 |

InChI Key |

FERFVIBPKVMYMC-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(C)(O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

3,3-Dihydroxybutan-2-one can be synthesized through several methods. One common synthetic route involves the condensation of acetaldehyde with acetone in the presence of a base, followed by oxidation . Another method involves the reduction of diacetyl (2,3-butanedione) using sodium borohydride or other reducing agents .

Industrial Production Methods

In industrial settings, 3,3-Dihydroxybutan-2-one is often produced through microbial fermentation. Certain bacteria, such as Bacillus subtilis and Lactococcus lactis, can convert glucose or other sugars into 3,3-Dihydroxybutan-2-one through a series of enzymatic reactions . This biotechnological approach is favored due to its sustainability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3,3-Dihydroxybutan-2-one undergoes various chemical reactions, including:

Reduction: It can be reduced to 2,3-butanediol using reducing agents like sodium borohydride.

Substitution: It can undergo nucleophilic substitution reactions where the hydroxy groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Various nucleophiles such as halides, amines, and thiols.

Major Products Formed

Oxidation: Diacetyl (2,3-butanedione).

Reduction: 2,3-Butanediol.

Substitution: Depending on the nucleophile, products can include halogenated, aminated, or thiolated derivatives of 3,3-Dihydroxybutan-2-one.

Scientific Research Applications

3,3-Dihydroxybutan-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3-Dihydroxybutan-2-one involves its role as an intermediate in the biosynthesis of riboflavin. The enzyme 3,4-dihydroxy-2-butanone-4-phosphate synthase catalyzes the conversion of D-ribulose 5-phosphate to 3,4-dihydroxy-2-butanone-4-phosphate, which is then further processed to form riboflavin . This reaction involves the dehydration of the first carbon and the removal of the fourth carbon as formate .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following compounds share functional similarities with 3,3-dihydroxybutan-2-one but differ in hydroxyl positioning, substituents, or biological activity:

1,3-Dihydroxybutan-2-one

- Structure : Hydroxyl groups at C1 and C3.

- Synthesis: Produced via organocatalytic aldol reactions using hydroxyacetone and aldehydes (e.g., benzothiophene carbaldehyde) with L-proline as a catalyst .

- Applications : Used as a substrate for Geobacillus stearothermophilus transcetolase (mTKgst) to study enzyme specificity .

1,3-Dihydroxy-3-m-tolylbutan-2-one

- Structure : Aromatic m-tolyl substituent at C3 with hydroxyls at C1 and C3.

- Synthesis : Yield of 73% via aldol condensation; characterized by HRMS (m/z 217.0849) and distinct IR peaks (e.g., 3420 cm⁻¹ for -OH) .

- Key Differences : The bulky aryl group increases lipophilicity, altering solubility and reactivity compared to unsubstituted analogs like 3,3-dihydroxybutan-2-one.

syn-(3R,4R)-4-(3-Iodo-1-benzothiophen-2-yl)-3,4-dihydroxybutan-2-one

- Structure : Dihydroxy groups at C3 and C4 with an iodobenzothiophene substituent.

- Synthesis : Prepared via hydroxyacetone and benzothiophene carbaldehyde under proline catalysis .

- Key Differences : The extended conjugation from the benzothiophene moiety enhances UV absorption, relevant for analytical detection.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.